molecular formula C25H21N3O2S B2825027 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 306280-72-8

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B2825027
CAS RN: 306280-72-8
M. Wt: 427.52
InChI Key: XTKUAEZYGMHYFS-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C25H21N3O2S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antitubercular and Antibacterial Activities : A study by Rao and Subramaniam (2015) discussed the synthesis of quinazolinone analogs substituted with benzothiophene, demonstrating significant antitubercular and antibacterial activities against various strains, including Mycobacterium tuberculosis (Rao & Subramaniam, 2015).

  • Antineoplastic and Antimonoamineoxidase Properties : Markosyan et al. (2010) synthesized benzo[H]quinazoline derivatives, revealing their potential antineoplastic and antimonoamineoxidase properties. This indicates possible applications in cancer therapy and neurodegenerative disorders (Markosyan et al., 2010).

  • Potential Antipsychotic Agents : Norman et al. (1996) explored heterocyclic carboxamides, including benzothiophene derivatives, for their potential as antipsychotic agents. They investigated binding to dopamine and serotonin receptors, highlighting the potential in treating psychiatric disorders (Norman et al., 1996).

Chemical Synthesis and Characterization

  • Synthesis of Carboxamide Derivatives : Bu, Deady, and Denny (2000) detailed the synthesis of carboxamide derivatives of benzofuro[2,3-b]quinoline and related compounds, emphasizing their methodology in chemical synthesis and potential applications in drug development (Bu, Deady, & Denny, 2000).

Pharmacokinetics and Drug Development

  • PBPK Modeling and Interspecies Extrapolation : Pierrillas et al. (2019) discussed the use of physiologically based pharmacokinetic modeling for a new Bcl-2 inhibitor, illustrating the importance of such models in predicting human pharmacokinetics and aiding in drug development (Pierrillas et al., 2019).

  • Synthesis and Antitubercular Activities : Kumar, Fernandes, and Kumar (2014) synthesized novel carboxamide derivatives of 2-quinolones, demonstrating significant antitubercular activities. This highlights the compound's potential in addressing infectious diseases (Kumar, Fernandes, & Kumar, 2014).

properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c26-23(29)22-17-11-5-7-13-21(17)31-25(22)28-24(30)18-14-20(15-8-2-1-3-9-15)27-19-12-6-4-10-16(18)19/h1-4,6,8-10,12,14H,5,7,11,13H2,(H2,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKUAEZYGMHYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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